An In-depth Technical Guide to the Chemical Properties of 7-Amino-3,4-dihydronaphthalen-1(2H)-one
An In-depth Technical Guide to the Chemical Properties of 7-Amino-3,4-dihydronaphthalen-1(2H)-one
Abstract
7-Amino-3,4-dihydronaphthalen-1(2H)-one, also known as 7-amino-1-tetralone, is a pivotal chemical intermediate whose structural motif is a cornerstone in the synthesis of pharmacologically active molecules.[1] This guide provides an in-depth exploration of its chemical and physical properties, spectroscopic profile, synthesis, and reactivity. We will delve into the practical applications of this compound as a versatile scaffold in drug discovery, with a focus on its role in developing novel therapeutics, including anti-neuroinflammatory agents.[2] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important building block.
Core Physicochemical Properties
7-Amino-3,4-dihydronaphthalen-1(2H)-one is a bifunctional molecule featuring a tetralone core substituted with an amino group on the aromatic ring. This unique combination of a nucleophilic aromatic amine and an electrophilic cyclic ketone governs its reactivity and utility. The compound typically appears as a yellow to brown crystalline powder.[3] Key identifiers and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 22009-40-1 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₁NO | [3][4][7] |
| Molecular Weight | 161.20 g/mol | [4][5][7] |
| IUPAC Name | 7-amino-3,4-dihydro-2H-naphthalen-1-one | [3][6] |
| Synonyms | 7-Amino-1-tetralone, 7-Amino-alpha-tetralone | [4][5] |
| Appearance | Yellow to brown crystalline powder | [3][5] |
| Melting Point | 135-140 °C | [3][5] |
| SMILES | NC1=CC=C2CCCC(=O)C2=C1 | [3] |
| InChI Key | IDNLVJHOEZJNHW-UHFFFAOYSA-N | [3][5] |
Synthesis and Purification
The synthesis of 7-substituted tetralones often involves a multi-step sequence starting from appropriately substituted benzene derivatives. A common and effective strategy is the Haworth synthesis, which utilizes a Friedel-Crafts acylation followed by reduction and intramolecular cyclization.
A plausible synthetic route to 7-Amino-3,4-dihydronaphthalen-1(2H)-one would begin with a meta-substituted aniline derivative that is protected, or a nitrobenzene precursor. For instance, starting with an anisole derivative, one can perform a Friedel-Crafts acylation with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto group. The subsequent intramolecular Friedel-Crafts acylation (cyclization), often mediated by a strong acid like polyphosphoric acid, yields the tetralone core.[1] The methoxy group can then be converted to the desired amine.
Experimental Protocol: Purification Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid. Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with commercial sources often guaranteeing a purity of ≥96.0%.[3][5]
Spectroscopic Profile
The structural elucidation of 7-Amino-3,4-dihydronaphthalen-1(2H)-one relies on a combination of spectroscopic techniques. While specific spectra for the 7-amino isomer are not publicly detailed, data from its close structural isomer, 6-Amino-3,4-dihydronaphthalen-1(2H)-one, provides an excellent proxy for the expected spectral characteristics.[8]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to three distinct aliphatic methylene groups (C2, C3, C4) would appear in the range of δ 2.0-3.0 ppm. The aromatic protons would appear as distinct multiplets in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns dictated by their positions relative to the amino and carbonyl groups. A broad singlet for the -NH₂ protons would also be present.[8] |
| ¹³C NMR | Aliphatic carbons would resonate in the δ 20-40 ppm range. Aromatic carbons would appear between δ 110-155 ppm. The carbonyl carbon (C=O) is characteristically deshielded and would be found significantly downfield, typically around δ 197 ppm.[8] |
| IR Spectroscopy | The spectrum would be dominated by characteristic peaks for the N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), the C=O stretching of the ketone (~1680 cm⁻¹), and C=C stretching bands for the aromatic ring (~1500-1600 cm⁻¹).[8] |
| Mass Spectrometry (MS) | Under Electron Ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 161. A prominent fragment corresponding to the loss of ethylene (C₂H₄) via a retro-Diels-Alder reaction of the non-aromatic ring is expected at m/z = 133.[8] |
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Chemical Reactivity and Applications
The dual functionality of 7-Amino-3,4-dihydronaphthalen-1(2H)-one makes it a highly versatile reagent. The reactivity can be directed at the amino group, the aromatic ring, or the ketone.
1. Reactions at the Amino Group: The primary aromatic amine is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation. It can also be diazotized and converted into a wide range of other functional groups (e.g., -OH, -CN, -X), providing a gateway to a vast library of derivatives.
2. Reactions at the Ketone: The carbonyl group can be reduced to a secondary alcohol, converted to an oxime, or undergo reductive amination. It is also a key site for condensation reactions, such as the aldol or Knoevenagel condensations, with aldehydes or other carbonyl compounds at the alpha-position.
3. Applications in Drug Discovery: The true value of 7-Amino-3,4-dihydronaphthalen-1(2H)-one lies in its role as a scaffold in medicinal chemistry. The tetralone core is a privileged structure found in numerous bioactive compounds.
-
Anti-Neuroinflammatory Agents: Derivatives of the 3,4-dihydronaphthalen-1(2H)-one core have been synthesized and shown to possess potent anti-neuroinflammatory properties.[2] These compounds can inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response, suggesting potential therapeutic applications in diseases like multiple sclerosis and traumatic brain injury.[2]
-
Anticancer Agents: The related 1-benzylidene-3,4-dihydronaphthalen-2-one scaffold has been explored for developing microtubule-targeting agents, which are a major class of chemotherapy drugs.[9] This indicates the potential for derivatives of 7-amino-1-tetralone to be functionalized and investigated for similar anticancer activities.
-
Drug Intermediates: The compound serves as a key intermediate in the synthesis of more complex molecules, including various active pharmaceutical ingredients (APIs).[10]
Safety and Handling
As a laboratory chemical, 7-Amino-3,4-dihydronaphthalen-1(2H)-one requires careful handling.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[5][6][11] Some data suggests it may be harmful or toxic if swallowed.[6]
-
Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust.[5][11]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
7-Amino-3,4-dihydronaphthalen-1(2H)-one is a chemical of significant interest due to its versatile reactivity and its role as a foundational structure in medicinal chemistry. Its bifunctional nature allows for selective modification at multiple sites, enabling the creation of diverse molecular libraries. The proven biological activity of its derivatives, particularly in the realm of neuroinflammation, underscores its importance and potential for the development of next-generation therapeutics. A thorough understanding of its synthesis, properties, and reactivity is essential for any scientist working in the fields of organic synthesis and drug discovery.
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